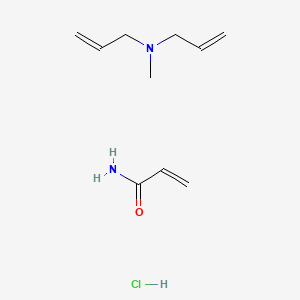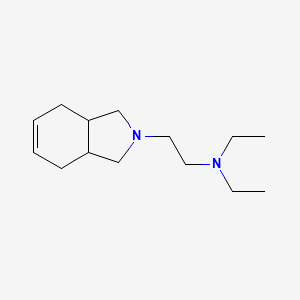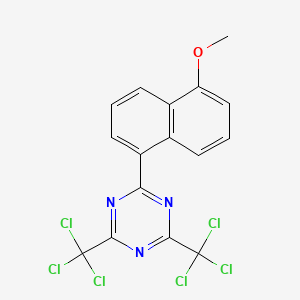
2-(5-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a methoxy group and a triazine ring substituted with trichloromethyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the reaction of 5-methoxynaphthalene with trichloromethyl triazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
化学反应分析
Types of Reactions
2-(5-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The trichloromethyl groups can be reduced to form triazine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield naphthoquinones, while reduction of trichloromethyl groups may produce triazine derivatives with different functional groups.
科学研究应用
2-(5-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2-(5-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The methoxy group and trichloromethyl groups contribute to the compound’s overall reactivity and ability to form stable complexes with target molecules.
相似化合物的比较
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with a similar naphthalene structure but different functional groups.
(5-Methoxynaphthalen-1-yl)boronic acid: Another naphthalene derivative with a boronic acid group instead of a triazine ring.
Sigma-2 receptor agonist derivatives: Compounds with similar structural motifs used in cancer research.
Uniqueness
2-(5-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to its combination of a methoxy-substituted naphthalene ring and a trichloromethyl-substituted triazine ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
69432-49-1 |
|---|---|
分子式 |
C16H9Cl6N3O |
分子量 |
472.0 g/mol |
IUPAC 名称 |
2-(5-methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C16H9Cl6N3O/c1-26-11-7-3-4-8-9(11)5-2-6-10(8)12-23-13(15(17,18)19)25-14(24-12)16(20,21)22/h2-7H,1H3 |
InChI 键 |
WYJIVQXBJGQLCK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1C=CC=C2C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


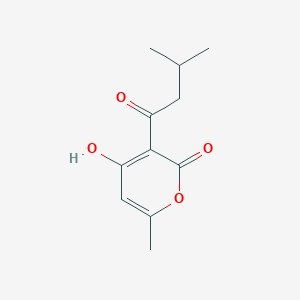

![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)



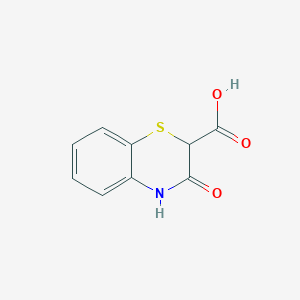
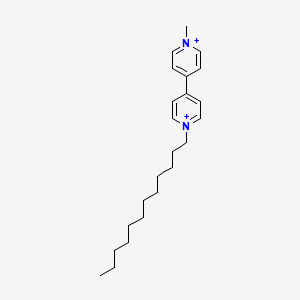


![1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine](/img/structure/B14465888.png)
